molecular formula C18H16N2O B10867833 4-(4-Butylphenoxy)benzene-1,2-dicarbonitrile

4-(4-Butylphenoxy)benzene-1,2-dicarbonitrile

Cat. No.: B10867833
M. Wt: 276.3 g/mol
InChI Key: MRRDTSHEZGVAFW-UHFFFAOYSA-N
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Description

4-(4-Butylphenoxy)benzene-1,2-dicarbonitrile is an organic compound characterized by its unique structure, which includes a butyl group attached to a phenoxybenzene core with two nitrile groups at the 1 and 2 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Butylphenoxy)benzene-1,2-dicarbonitrile typically involves the following steps:

    Starting Materials: The synthesis begins with 4-butylphenol and 1,2-dibromobenzene.

    Formation of Phenoxybenzene: 4-Butylphenol reacts with 1,2-dibromobenzene in the presence of a base such as potassium carbonate (K₂CO₃) and a palladium catalyst (Pd/C) under reflux conditions to form 4-(4-butylphenoxy)benzene.

    Introduction of Nitrile Groups: The resulting 4-(4-butylphenoxy)benzene is then subjected to a cyanation reaction using copper(I) cyanide (CuCN) in the presence of a suitable solvent like dimethylformamide (DMF) to introduce the nitrile groups at the 1 and 2 positions, yielding this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(4-Butylphenoxy)benzene-1,2-dicarbonitrile can undergo various chemical reactions, including:

    Oxidation: The butyl group can be oxidized to form carboxylic acids or aldehydes.

    Reduction: The nitrile groups can be reduced to primary amines using reagents like lithium aluminum hydride (LiAlH₄).

    Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

    Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂).

Major Products

    Oxidation: 4-(4-Butylphenoxy)benzoic acid or 4-(4-Butylphenoxy)benzaldehyde.

    Reduction: 4-(4-Butylphenoxy)benzene-1,2-diamine.

    Substitution: Halogenated derivatives of this compound.

Scientific Research Applications

4-(4-Butylphenoxy)benzene-1,2-dicarbonitrile has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential as a pharmacophore in drug design and development.

    Industry: Utilized in the production of advanced materials, including polymers and liquid crystals.

Mechanism of Action

The mechanism by which 4-(4-Butylphenoxy)benzene-1,2-dicarbonitrile exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The nitrile groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    4-(4-tert-Butylphenoxy)benzene-1,2-dicarbonitrile: Similar structure but with a tert-butyl group instead of a butyl group.

    4-(4-Methoxyphenoxy)benzene-1,2-dicarbonitrile: Contains a methoxy group instead of a butyl group.

    4-(4-Chlorophenoxy)benzene-1,2-dicarbonitrile: Contains a chlorine atom instead of a butyl group.

Uniqueness

4-(4-Butylphenoxy)benzene-1,2-dicarbonitrile is unique due to the presence of the butyl group, which can influence its hydrophobicity and overall chemical reactivity

Properties

Molecular Formula

C18H16N2O

Molecular Weight

276.3 g/mol

IUPAC Name

4-(4-butylphenoxy)benzene-1,2-dicarbonitrile

InChI

InChI=1S/C18H16N2O/c1-2-3-4-14-5-8-17(9-6-14)21-18-10-7-15(12-19)16(11-18)13-20/h5-11H,2-4H2,1H3

InChI Key

MRRDTSHEZGVAFW-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC=C(C=C1)OC2=CC(=C(C=C2)C#N)C#N

Origin of Product

United States

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